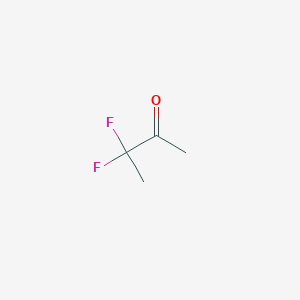

3,3-Difluorobutan-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-difluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c1-3(7)4(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTESXKMRPCASBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513755 | |

| Record name | 3,3-Difluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83225-50-7 | |

| Record name | 3,3-Difluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for 3,3 Difluorobutan 2 One

Direct Fluorination Strategies

Direct fluorination provides the most straightforward route to 3,3-Difluorobutan-2-one by introducing fluorine atoms onto a suitable four-carbon backbone. The success of these strategies hinges on the precise control of reactivity and regioselectivity to functionalize the C3 position of the butanone skeleton.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, typically an enol or enolate derivative of the ketone, with an electrophilic fluorine source ("F+"). wikipedia.orgsigmaaldrich.com Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are commonly employed for this purpose due to their stability, safety, and effectiveness. wikipedia.orgmdpi.com These N-F reagents are designed with electron-withdrawing groups attached to the nitrogen atom, which decreases the electron density on the fluorine atom and enhances its electrophilicity. wikipedia.org

While seemingly counterintuitive, advanced electrophilic fluorination methods have been developed that utilize nucleophilic fluoride (B91410) sources. acs.orgacs.orgnih.gov These reactions operate through a metal-free, redox-umpolung-enabled catalytic cycle. nih.govacs.org In this approach, a catalytic amount of an iodoarene is oxidized to a hypervalent iodine(III) species. This active catalyst then facilitates the transfer of fluorine from a nucleophilic source, such as a hydrogen fluoride-amine complex, to the ketone substrate. acs.orgresearchgate.net The BF3·Et2O complex can also serve as both a nucleophilic fluorine source and an activating reagent in certain catalytic asymmetric fluorinations. nih.gov

The synthesis of 3,3-Difluorobutan-2-one involves the creation of a fluorinated quaternary carbon center at the alpha position, a synthetically challenging task. acs.orgacs.org Specific catalytic methods have been developed to address the fluorination of such α-branched ketones. acs.orgacs.orgrsc.org One notable method employs p-toluenesulfonic acid (PTSA) as an environmentally benign and operationally simple catalyst to promote the fluorination of α-branched ketones, offering a broad substrate scope. rsc.orgresearchgate.net This highlights a move towards more sustainable catalytic systems in constructing these complex fluorinated structures.

Hypervalent iodine catalysis is a cornerstone of modern electrophilic fluorination. rsc.orgmdpi.com In a typical catalytic cycle for the α-fluorination of ketones, a precatalyst like iodosylbenzene or another iodoarene is oxidized to an active iodine(III) species. mdpi.comacs.orgrsc.org This species then engages with the ketone substrate and a nucleophilic fluorine source (e.g., HF/pyridine). acs.orgrsc.org A ligand exchange with the ketone forms an O-bonded hypervalent iodine intermediate, which then undergoes a process that results in the transfer of fluorine to the ketone's α-position, regenerating the iodoarene precatalyst. acs.orgacs.org This catalytic approach provides an efficient and practical route to α-fluorinated ketones under mild conditions. acs.orgacs.org

Table 1: Examples of Electrophilic Fluorination Systems

| Catalytic System | Fluorine Source | Substrate Type | Key Features |

|---|---|---|---|

| Hypervalent Iodine / Oxidant | HF-amine complexes | α-Branched Ketones | Metal-free, redox-umpolung strategy; mild conditions. acs.orgnih.govacs.org |

| p-Toluenesulfonic Acid (PTSA) | Electrophilic (e.g., Selectfluor) | α-Branched Ketones | Environmentally benign, simple operation. rsc.orgresearchgate.net |

| Chiral Iodoarene Catalyst | HF/Pyridine | 1,3-Dicarbonyls, Ketones | Asymmetric fluorination, in situ generation of active species. mdpi.comresearchgate.netrsc.org |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination strategies involve the use of a nucleophilic fluoride source (F⁻) to displace a leaving group or add to an electrophilic center. sigmaaldrich.comalfa-chemistry.comtcichemicals.com For the synthesis of 3,3-Difluorobutan-2-one, this typically involves the conversion of a carbonyl or a precursor functional group at the C3 position into a difluoromethylene group.

A direct method is the deoxofluorination of a 1,2-diketone, such as butane-2,3-dione. Reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable Deoxo-Fluor can convert a ketone carbonyl into a gem-difluoro group, although their reactivity towards ketones is less than towards alcohols. sigmaaldrich.comcommonorganicchemistry.com An alternative involves the conversion of thioketones or thioesters into the corresponding gem-difluorides using reagents like bis(2-methoxyethyl)aminosulfur trifluoride. organic-chemistry.org The Finkelstein reaction, a classic substitution method, provides the foundational framework for leveraging leaving groups for fluorination with metal fluoride nucleophiles. ucla.edu

Table 2: Common Nucleophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols and ketones. sigmaaldrich.comcommonorganicchemistry.com |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Deoxyfluorination; more thermally stable than DAST. commonorganicchemistry.com |

| Hydrogen Fluoride/Pyridine | Olah's Reagent | Fluoride source in various transformations, including with hypervalent iodine catalysts. mdpi.comalfa-chemistry.com |

| Cesium Fluoride | CsF | Cost-effective but highly basic fluoride source. alfa-chemistry.comnih.gov |

Radical Fluorination Pathways

Radical fluorination presents a third mechanistic avenue, involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org However, direct radical fluorination at the α-position of a ketone is generally disfavored. rsc.orgnih.gov The strong electron-withdrawing nature of the ketone's carbonyl group deactivates adjacent C-H bonds towards radical abstraction, a phenomenon known as the "polar effect". nih.govrsc.org

Despite this challenge, radical strategies can be adapted. One potential pathway is a decarboxylative fluorination reaction. wikipedia.org This would involve generating a radical at the C3 position from a suitable precursor, such as a derivative of 2-acetyl-2-methylpropanoic acid, using a metal catalyst like silver or manganese, or through photoredox catalysis. wikipedia.org Electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have been shown to act as effective fluorine atom transfer agents to trap the generated alkyl radicals in these types of reactions. wikipedia.org Another approach uses the ketone itself as a directing group under photocatalytic conditions to achieve selective fluorination, though this is more commonly demonstrated for β- and γ-positions on rigid molecular scaffolds. rsc.orgnih.govrsc.org

Photoredox-Catalyzed Fluorination Processes

Visible-light photoredox catalysis has become a powerful tool for forming C-F bonds under mild conditions. mdpi.com This strategy often involves the generation of radical intermediates through single-electron transfer (SET) processes, which are subsequently trapped by a fluorine source. rsc.orgacs.org The application of photoredox catalysis to the synthesis of fluorinated ketones can proceed through various pathways, including the functionalization of non-aromatic precursors. mdpi.comrsc.org

A general mechanism involves a photocatalyst which, upon excitation by visible light, can engage in either an oxidative or reductive quenching cycle. acs.org In a reductive quenching pathway, the excited photocatalyst is reduced by an electron donor. The resulting highly reducing species can then activate a fluorinated substrate to generate a radical intermediate, which is then functionalized. acs.org For the synthesis of β-monofluoroketones, a metal-free strategy has been developed using an organic photoredox catalyst in combination with sulfoximine-based fluoroalkylating reagents to generate α-monofluoroalkyl radicals that can react with alkenyl acetates. rsc.org While direct photoredox-catalyzed difluorination at the C3-position of a butanone framework is not explicitly detailed, these principles form the basis for ongoing research. For instance, photoredox catalysis has been successfully used for the deoxyfluorination of phenol (B47542) derivatives to create fluorinated arenes, demonstrating its utility in C-F bond formation. nih.gov

Table 1: Examples of Photoredox Catalysis Systems in Fluorination

| Photocatalyst | Fluorine Source/Reagent | Substrate Type | Reaction Type | Reference |

|---|---|---|---|---|

| [Ru(phen)₃]Cl₂ | CF₃SO₂Cl | Arenes | Trifluoromethylation | mdpi.com |

| 1,4-bis(diarylamino)naphthalene | N-Tosyl-S-monofluoroalkyl-S-phenylsulfoximine | Alkenyl acetates | Monofluoroalkylation | rsc.org |

| Acridinium salt | 19F⁻ | Biaryl ethers | Deoxyfluorination | nih.gov |

This table illustrates various systems and is not exhaustive.

Radical Clock Strategies in Distal Fluorination

The synthesis of ketones with fluorine at positions distal to the carbonyl group represents a significant synthetic challenge. sioc-journal.cn Radical clock strategies have emerged as an elegant solution to this problem, particularly for accessing β- and γ-fluorinated ketones. sioc-journal.cncas.cn This approach often utilizes the ring-opening of cyclic alcohol precursors. cas.cnmdpi.com

The general mechanism, as described for silver-catalyzed protocols, involves the coordination of a cyclic alcohol to a catalyst like Ag(I). cas.cn This complex is then oxidized (e.g., by Selectfluor) to generate a high-valent metal-fluoride species and a corresponding oxy radical. cas.cn This oxy radical undergoes a rapid ring-opening via β-scission, which acts as the "radical clock," to form a distal alkyl radical. cas.cn This newly formed carbon-centered radical is then captured by the metal-fluoride species to yield the fluorinated product, regenerating the catalyst. cas.cn This method provides a pathway to fluorinated ketones with high regioselectivity. mdpi.com

Indirect Synthetic Routes

Indirect routes construct the 3,3-difluoro-butan-2-one scaffold by first establishing the key difluoro group on a precursor molecule and then converting another functional group into the ketone moiety, or by building the molecule from smaller fluorinated blocks.

Functional Group Interconversions Leading to the Ketone Moiety

Functional group interconversion (FGI) is a foundational strategy in organic synthesis, defined as the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk In the context of 3,3-difluorobutan-2-one synthesis, once a precursor bearing the C(CH₃)F₂ group is obtained, the final step is the formation of the acetyl group (C(O)CH₃). This is most commonly achieved through the oxidation of a secondary alcohol, a robust and widely used transformation. imperial.ac.ukscribd.com

Oxidation of Fluorinated Alcohol Precursors (e.g., 3,3-Difluorobutan-2-ol)

The oxidation of the secondary alcohol precursor, 3,3-difluorobutan-2-ol (B6160412), to the target ketone, 3,3-difluorobutan-2-one, is a direct and efficient FGI. A variety of standard oxidizing agents can be employed for this transformation. imperial.ac.ukscribd.com The choice of reagent depends on the scale and the presence of other sensitive functional groups in the molecule.

Common reagents for oxidizing secondary alcohols to ketones include chromium-based reagents like the Jones reagent (CrO₃/H₂SO₄/acetone) and Collins' reagent (CrO₃-pyridine complex). imperial.ac.uk Milder, more modern methods are often preferred to avoid harsh conditions and toxic metals. These include Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and oxidation with Dess-Martin periodinane (DMP). More recently, catalytic systems such as those using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in the presence of a stoichiometric oxidant like [bis(acetoxy)iodo]benzene have been used for the efficient oxidation of fluorinated alcohols. nih.gov

Table 2: Selected Reagents for the Oxidation of 3,3-Difluorobutan-2-ol

| Reagent/System | Description | Reference |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | A strong, acidic oxidant that converts secondary alcohols to ketones. imperial.ac.uk | imperial.ac.uk |

| Collins' Reagent (CrO₃•2py) | A milder chromium-based oxidant, used in non-aqueous environments. imperial.ac.uk | imperial.ac.uk |

| Dess-Martin Periodinane (DMP) | A mild and highly selective hypervalent iodine reagent for oxidizing alcohols. | researchgate.net |

Epoxide Opening Strategies for Difluorinated Building Blocks

A powerful strategy for creating fluorinated building blocks involves the ring-opening of epoxides with a fluoride source. nih.govbeilstein-journals.orgbeilstein-journals.org This method generates a fluorohydrin, which is a versatile intermediate that can be further elaborated. beilstein-journals.org The synthesis of 2,3-difluorobutane-1,4-diol diastereomers has been achieved using this approach, which provides a backbone that could potentially be converted to 3,3-difluorobutan-2-one. nih.govbeilstein-journals.org

The process often begins with a readily available diol, such as cis-but-2-ene-1,4-diol, which is protected and then epoxidized. beilstein-journals.orgbeilstein-journals.org The crucial step is the regioselective and stereoselective opening of the epoxide ring with a nucleophilic fluoride source. beilstein-journals.orgresearchgate.net A variety of fluoride reagents have been tested for this purpose, with varying degrees of success. Et₃N·3HF (triethylamine trihydrofluoride) has proven to be an excellent reagent for this transformation, proceeding with high diastereoselectivity and avoiding rearrangement byproducts that can occur with more acidic reagents like Olah's reagent (HF-pyridine). beilstein-journals.org Other effective fluoride sources include mixtures of tetrabutylammonium (B224687) bifluoride and potassium bifluoride (TBAF/KHF₂). researchgate.net The resulting fluorohydrin can then undergo further reactions, such as deoxyfluorination of the remaining alcohol, to install the second fluorine atom. beilstein-journals.orgbeilstein-journals.org

Table 3: Fluoride Reagents for Epoxide Ring-Opening

| Fluoride Reagent | Solvent/Conditions | Outcome | Reference |

|---|---|---|---|

| Et₃N·3HF | Neat or in solvent | Excellent yield and diastereoselectivity | beilstein-journals.orgbeilstein-journals.org |

| Bu₄NH₂F₃ / KHF₂ | 115 °C | High yield (91%) | beilstein-journals.org |

| HF•pyridine (Olah's reagent) | Dichloromethane | Excellent yield but mixture of isomers | beilstein-journals.org |

Deoxyfluorination Reactions with Specific Reagents

Deoxyfluorination is a crucial reaction that directly converts C-O bonds (from alcohols or carbonyls) into C-F bonds. researchgate.netthieme-connect.com This method is particularly relevant for the synthesis of gem-difluoro compounds from ketones. acs.orgacsgcipr.org A plausible route to 3,3-difluorobutan-2-one involves the deoxyfluorination of a suitable precursor like butane-2,3-dione (a diketone) or 3-hydroxybutan-2-one (a hydroxyketone).

A range of sulfur-based fluorinating reagents has been developed for this purpose, evolving from the highly reactive sulfur tetrafluoride (SF₄). acsgcipr.org Diethylaminosulfur trifluoride (DAST) is a popular and versatile deoxyfluorination reagent that converts alcohols to alkyl fluorides and ketones to gem-difluorides. acsgcipr.orgacs.org However, its thermal instability can be a drawback. acs.org Other reagents like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) offer enhanced thermal stability. acsgcipr.org More recently, reagents like PyFluor have been introduced as low-cost, stable, and selective alternatives that often minimize elimination side products. acs.org In one specific synthesis, 3,3-difluorobutan-2-ol was prepared from a protected 3-hydroxybutan-2-one precursor using DAST, which resulted in a mixture of the desired gem-difluoro product and a fluoroalkene byproduct. soton.ac.uk

Table 4: Common Deoxyfluorination Reagents

| Reagent | Abbreviation | Typical Application | Key Characteristics | Reference |

|---|---|---|---|---|

| Sulfur Tetrafluoride | SF₄ | Alcohols → R-F; Ketones → R-CF₂-R' | Highly reactive gas, requires special handling. acs.orgacsgcipr.org | acs.orgacsgcipr.org |

| Diethylaminosulfur Trifluoride | DAST | Alcohols → R-F; Ketones → R-CF₂-R' | Widely used, commercially available, but thermally unstable. acsgcipr.orgacs.org | acsgcipr.orgacs.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Alcohols → R-F; Ketones → R-CF₂-R' | Broad-spectrum reagent with enhanced thermal stability over DAST. acsgcipr.org | acsgcipr.org |

Large-Scale and Industrial Synthetic Considerations for 3,3-Difluorobutan-2-one

Several synthetic strategies are employed for the preparation of α,α-difluoro ketones, which can be broadly categorized into electrophilic and nucleophilic fluorination methods. The choice of a particular route for industrial-scale synthesis will depend on a careful balance of these factors.

One prominent approach involves the direct fluorination of a suitable precursor. For instance, the fluorination of α-methylene ketones can be achieved through their conversion to n-butyl-imine derivatives, which are then treated with an electrophilic fluorinating agent like Selectfluor™ (F-TEDA-BF4). thieme-connect.com This method offers a selective and efficient means of introducing two fluorine atoms at the α-position.

Another strategy involves the use of pre-fluorinated building blocks. The synthesis of α,α-difluoro-β-amino ketones from N-Boc-α-amidosulfones and pentafluoro-gem-diols represents a method where the difluoro moiety is introduced via a reactive difluoroenolate generated in situ. acs.orgnih.gov This approach circumvents the direct handling of some hazardous fluorinating agents.

Furthermore, the fluorination of 1,3-dicarbonyl compounds presents a viable pathway. mdpi.com These compounds can be fluorinated using various reagents, and the subsequent cleavage of one of the carbonyl groups can yield the desired α,α-difluoro ketone.

The table below summarizes key laboratory-scale synthesis methods for α,α-difluoro ketones, which could be adapted for the production of 3,3-Difluorobutan-2-one.

| Synthesis Method | Starting Materials | Fluorinating Agent/Reagent | Key Features | Potential for Scale-Up |

| Fluorination of α-Methylene Ketone Imines | α-Methylene ketones, n-butylamine | Selectfluor™ (F-TEDA-BF4) | Selective and efficient fluorination of the imine derivative. thieme-connect.com | Dependent on the cost and handling of Selectfluor™ on a large scale. The multi-step nature (imine formation and fluorination) adds complexity. |

| From N-Boc-α-Amidosulfones | N-Boc-α-amidosulfones, Pentafluoro-gem-diols | Cesium fluoride (generates difluoroenolate in situ) | Utilizes pre-fluorinated building blocks, avoiding direct use of highly reactive fluorinating agents in the final step. acs.orgnih.gov | The availability and cost of pentafluoro-gem-diols are critical. The use of cesium fluoride may present cost and waste disposal challenges. |

| Fluorination of 1,3-Dicarbonyl Compounds | 1,3-Dicarbonyl compounds | Various electrophilic fluorinating agents | Readily available starting materials. mdpi.com | The reaction may produce byproducts, and the subsequent cleavage step adds to the process complexity and cost. |

| Direct Fluorination of Ketones | Ketones | N-F reagents (e.g., Selectfluor™) | A more direct route. researchgate.net | Can be challenging to control selectivity and avoid over-fluorination. The high reactivity of some N-F reagents poses safety concerns for large-scale operations. |

When considering the scale-up of these methods, several key factors must be addressed. The cost and availability of fluorinating agents are of primary concern. Reagents like Selectfluor™, while effective in the lab, can be expensive for large-scale industrial use. Therefore, processes that utilize cheaper and more readily available fluorine sources, such as hydrogen fluoride (HF), are often preferred in industrial settings, although they require specialized equipment and stringent safety protocols due to the high toxicity and corrosivity (B1173158) of HF. mdpi.com

Process optimization is another critical aspect. This includes maximizing the yield and selectivity of the reaction to minimize waste and purification costs. For catalytic processes, the development of robust, recyclable, and highly active catalysts is essential for economic viability. google.com The choice of solvents, reaction temperature, and pressure must also be carefully optimized for large-scale reactors, considering factors like heat transfer, mixing, and safety.

The potential for continuous manufacturing processes over batch processes is also a significant consideration for industrial production. Continuous flow chemistry can offer advantages in terms of safety (handling smaller amounts of hazardous materials at any given time), consistency of product quality, and potential for automation and cost reduction.

Finally, the economic feasibility of any chosen synthetic route is paramount. A thorough techno-economic analysis must be conducted, taking into account the cost of raw materials, energy consumption, capital investment for equipment, waste disposal, and labor. The market price and demand for 3,3-Difluorobutan-2-one will ultimately determine the commercial viability of its large-scale production.

Reaction Mechanisms and Reactivity of 3,3 Difluorobutan 2 One

Influence of Vicinal Difluorine Substituents on Electronic Effects

The electronic character of 3,3-Difluorobutan-2-one is dominated by the electronegativity of the fluorine atoms, which modulates the reactivity of the entire molecule, particularly the carbonyl center.

The most significant electronic factor at play in 3,3-Difluorobutan-2-one is the strong negative inductive effect (-I effect) exerted by the two fluorine atoms. Fluorine's high electronegativity causes a substantial withdrawal of electron density from the surrounding atoms, propagating through the carbon backbone. This effect has a profound impact on the carbonyl group. masterorganicchemistry.com

The C-F bonds are highly polarized, which in turn polarizes the C3-C2 bond. This withdrawal of electron density makes the carbonyl carbon (C2) significantly more electron-deficient, or electrophilic, compared to its non-fluorinated counterpart, butan-2-one. masterorganicchemistry.comresearchgate.net This increased electrophilicity enhances the carbonyl carbon's susceptibility to attack by nucleophiles. Consequently, 3,3-Difluorobutan-2-one is expected to be more reactive towards nucleophilic addition than butan-2-one. masterorganicchemistry.com The stabilization of the resulting tetrahedral intermediate's negative charge on the oxygen atom is also enhanced by the electron-withdrawing fluorine atoms.

Table 1: Comparative Reactivity of Ketones Towards Nucleophilic Addition

| Compound | Substituent at α-carbon | Inductive Effect | Expected Carbonyl Electrophilicity | Expected Reactivity |

|---|---|---|---|---|

| Butan-2-one | -CH₃ | Weakly electron-donating | Normal | Base |

| 1,1,1-Trifluoroacetone | -CF₃ | Strongly electron-withdrawing | Very High | Very High researchgate.net |

| 3,3-Difluorobutan-2-one | -CHF₂ | Strongly electron-withdrawing | High | High |

Beyond simple inductive effects, hyperconjugative and resonance interactions can influence the stability and reactivity of fluorinated carbonyl compounds. These effects involve the overlap of bonding or non-bonding orbitals with adjacent pi systems. In 3,3-Difluorobutan-2-one, a key consideration is the potential for interaction between the C-F bond orbitals and the carbonyl π system.

Studies on the conformational analysis of 3,3-difluorobutan-2-one have shown that it predominantly exists in a single conformation in solution. dokumen.pubresearchgate.net This preferred geometry dictates the spatial relationship between the C-F bonds and the C=O bond, which is crucial for orbital overlap. The stabilization of certain conformers in fluorinated carbonyl compounds is often discussed in terms of hyperconjugative interactions between σC–F and πCO orbitals or repulsive field effects between the C=O and C-F dipoles. researchgate.net Depending on the dihedral angle, a fluorine lone pair (n) could potentially donate into the antibonding orbital of the carbonyl group (πC=O), a stabilizing n→π* interaction. Conversely, repulsive electrostatic interactions between the partial negative charges on the fluorine atoms and the carbonyl oxygen can destabilize certain conformations. The observed single-conformer preference for 3,3-difluorobutan-2-one suggests a balance of these forces to achieve a minimal energy state, which in turn pre-organizes the molecule for subsequent reactions. dokumen.pub

Nucleophilic Addition Reactions at the Carbonyl Center

The enhanced electrophilicity of the carbonyl carbon in 3,3-Difluorobutan-2-one makes it a prime substrate for nucleophilic addition reactions, which are characteristic of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com

Nucleophilic addition to the prochiral carbonyl carbon (C2) of 3,3-Difluorobutan-2-one results in the formation of a new stereocenter. libretexts.orgsaskoer.ca Given that the adjacent C3 atom is also a prochiral center, the product of the reaction is a pair of diastereomers. The stereochemical course of such additions is of significant interest, as the ratio of the resulting diastereomers is often not 1:1. saskoer.ca

The diastereoselectivity of nucleophilic additions to α-chiral or α-prochiral carbonyls can often be predicted by models such as the Felkin-Anh model. This model considers the steric and electronic effects of the substituents on the alpha-carbon to predict the favored trajectory of nucleophilic attack. For 3,3-Difluorobutan-2-one, the substituents at C3 are a methyl group, two fluorine atoms, and the carbonyl-bearing ethyl group. The most electronegative substituents (the fluorine atoms) are generally oriented anti-periplanar to the incoming nucleophile to minimize electronic repulsion. The largest group is positioned perpendicular to the carbonyl bond. The nucleophile then attacks from the least hindered face, typically following the Bürgi-Dunitz trajectory (an angle of approximately 107° to the C=O bond). youtube.com

Factors that influence the stereochemical outcome include:

The nature of the nucleophile: Different nucleophiles (e.g., Grignard reagents vs. organolithium reagents) can exhibit different levels of stereoselectivity. rsc.orgrsc.org

Chelating vs. non-chelating conditions: The presence of Lewis acidic metal ions (e.g., from a Grignard reagent) can lead to chelation with the carbonyl oxygen and a fluorine atom, locking the conformation and directing the nucleophilic attack from a specific face.

Additives: The addition of salts, such as zinc chloride (ZnCl₂), can alter the nature of the organometallic reagent and improve the diastereoselectivity of the reaction. rsc.org

Table 2: Hypothetical Diastereoselective Addition to 3,3-Difluorobutan-2-one

| Nucleophile (Nu⁻) | Reaction Conditions | Controlling Model | Predicted Major Diastereomer |

|---|---|---|---|

| MeMgBr | Standard (Chelating) | Cram Chelate Model | (2R,3S)/(2S,3R) or (2S,3S)/(2R,3R) |

| MeLi | Non-chelating | Felkin-Anh Model | (2S,3S)/(2R,3R) or (2R,3S)/(2S,3R) |

(Note: Absolute configuration assignment requires detailed analysis of substituent priorities according to Cahn-Ingold-Prelog rules for the specific products).

When a reaction can produce two or more different products, such as the diastereomers from nucleophilic addition to 3,3-Difluorobutan-2-one, the product ratio can be governed by either kinetic or thermodynamic control. dalalinstitute.comwikipedia.org

Kinetic Control: At low temperatures and with short reaction times, the reaction is typically irreversible. ucalgary.ca The major product will be the one that is formed fastest, meaning the product that arises from the transition state with the lower activation energy. libretexts.org This is referred to as the kinetic product. In the context of diastereoselective additions, the kinetic product is often the one predicted by models like Felkin-Anh, which rationalize the lowest energy pathway based on minimizing steric and electronic repulsions in the transition state. ucalgary.ca

Thermodynamic Control: At higher temperatures, and if the addition reaction is reversible, the system can reach equilibrium. wikipedia.org Under these conditions, the major product will be the most thermodynamically stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org The relative stability of the diastereomeric alcohol products would depend on factors like intramolecular hydrogen bonding and the minimization of gauche interactions and other steric strains in the final product structure.

For many nucleophilic additions to ketones, the reaction is effectively irreversible, placing it under kinetic control. However, for some weaker nucleophiles or under conditions that facilitate reversal (e.g., acid or base catalysis), thermodynamic control can become relevant. cas.cn

Radical Reactions Involving the 3,3-Difluorobutan-2-one Scaffold

The presence of the electron-withdrawing difluoromethyl group in 3,3-difluorobutan-2-one influences its behavior in radical reactions. While the ketone functionality can direct radical processes, the fluorine atoms modulate the stability of potential radical intermediates.

Photochemical reactions are a common method for generating radical species. researchgate.net In the context of fluorinated ketones, visible-light-induced processes can be employed. organic-chemistry.orgacs.org For instance, ketones can be used to direct aliphatic fluorination at positions remote to the carbonyl group using reagents like Selectfluor in the presence of a photocatalyst. nih.gov For 3,3-difluorobutan-2-one, this could theoretically lead to the formation of a fluorinated derivative at the C4 position. The reaction would likely proceed through a radical mechanism where the ketone acts as a directing group. nih.gov

Another potential radical reaction is the addition of radicals to the carbonyl group. The generation of perfluorinated radicals from sources like perfluoroalkyl iodides, often initiated by reagents such as AIBN (azobisisobutyronitrile), can lead to addition across double bonds. beilstein-journals.org While less common for the carbonyl double bond itself, under specific conditions, radical addition to the carbonyl carbon of 3,3-difluorobutan-2-one could occur, leading to a tertiary alcohol after quenching.

The stability of any radical intermediates formed is a key consideration. The presence of two fluorine atoms at the α-position would have a significant electronic effect on any radical formed at that carbon, influencing the subsequent reaction pathways.

| Radical Reaction Type | Potential Reagents | Plausible Product Type for 3,3-Difluorobutan-2-one Scaffold |

| Directed C-H Fluorination | Selectfluor, photocatalyst | 4-Fluoro-3,3-difluorobutan-2-one |

| Radical Addition to Carbonyl | Perfluoroalkyl iodide, AIBN | Tertiary alcohol derivative |

This table presents plausible reactions based on the known reactivity of similar fluorinated ketones.

Rearrangement Reactions and Fragmentation Pathways

The unique structural features of 3,3-difluorobutan-2-one make it a candidate for specific rearrangement reactions and predictable fragmentation in mass spectrometry.

Rearrangement Reactions:

A notable rearrangement for α-halo ketones is the Favorskii rearrangement , which typically occurs in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org For 3,3-difluorobutan-2-one, treatment with a base like hydroxide (B78521) could potentially lead to the formation of an enolate, followed by cyclization to a cyclopropanone (B1606653) intermediate and subsequent ring-opening to yield 2-fluoropropanoic acid. The exact mechanism and feasibility would depend on the reaction conditions and the stability of the intermediates. When enolate formation is not possible, a pseudo-Favorskii rearrangement can occur. wikipedia.org

Another relevant transformation is the carbene-initiated rearrangement . Studies on fluoroalkyl ketones have shown that the formation of a silver carbene from a corresponding N-triftosylhydrazone, followed by reaction with an alcohol, can trigger C-F bond cleavage and C-C bond formation through a Claisen rearrangement of an in-situ generated difluorovinyl ether. nih.govchemrxiv.org This suggests that derivatives of 3,3-difluorobutan-2-one could undergo complex, synthetically useful rearrangements.

Fragmentation Pathways:

In mass spectrometry, ketones undergo characteristic fragmentation patterns. libretexts.org For 3,3-difluorobutan-2-one, the primary fragmentation pathways would likely be alpha-cleavage and the McLafferty rearrangement . libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orglibretexts.org For 3,3-difluorobutan-2-one (m/z 108.04), two primary alpha-cleavage events are possible:

Loss of a methyl radical (•CH₃) to form the [CH₃COCF₂]⁺ ion (m/z 93).

Loss of the difluoromethyl radical (•CF₂CH₃) is less likely due to the strength of the C-C bond adjacent to the fluorine atoms. However, cleavage of the C-CF₂ bond could lead to the acylium ion [CH₃CO]⁺ (m/z 43).

McLafferty Rearrangement: This rearrangement is possible for ketones with a γ-hydrogen. youtube.com Since 3,3-difluorobutan-2-one does not possess a γ-hydrogen, a classical McLafferty rearrangement is not expected.

The presence of fluorine also introduces the possibility of losing fluorine-containing fragments, such as HF (M-20) or a fluorine radical (M-19). whitman.edu

| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Plausible Origin |

| [C₄H₆F₂O]⁺• | 108 | Molecular Ion |

| [C₃H₃FO]⁺ | 93 | Alpha-cleavage (Loss of •CH₃) |

| [C₂H₃O]⁺ | 43 | Alpha-cleavage (Loss of •CF₂CH₃) |

| [C₄H₅FO]⁺• | 88 | Loss of HF |

| [C₄H₆FO]⁺ | 89 | Loss of •F |

This table outlines the predicted major fragmentation ions for 3,3-difluorobutan-2-one under electron ionization mass spectrometry.

Role of Fluorine in Modulating Reactivity and Intermediate Stability

The two fluorine atoms at the α-position of 3,3-difluorobutan-2-one are the primary determinants of its chemical behavior, significantly influencing the reactivity of the carbonyl group and the stability of any reaction intermediates.

The gem-difluoro group is strongly electron-withdrawing, which greatly enhances the electrophilicity of the carbonyl carbon. researchgate.net This increased electrophilicity makes 3,3-difluorobutan-2-one more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, butan-2-one. This effect is so pronounced that many α,α-difluoro ketones exist in equilibrium with their hydrate (B1144303) (gem-diol) form in the presence of water. thieme-connect.de

The stability of intermediates is also heavily influenced by the fluorine atoms:

Enolates: The formation of an enolate from 3,3-difluorobutan-2-one would be less favorable compared to butan-2-one. The electron-withdrawing fluorine atoms destabilize the adjacent carbanionic character of the enolate, reducing its nucleophilicity. nih.gov This can make subsequent reactions of the enolate, such as alkylation, more challenging. nih.gov

Radical Intermediates: The stability of a radical at the C3 position would be influenced by the adjacent fluorine atoms. While fluorine can stabilize a radical through captodative effects, the strong inductive effect can also play a role.

Carbocation Intermediates: The formation of a carbocation at the C3 position would be significantly destabilized by the powerful inductive electron-withdrawing effect of the two fluorine atoms.

The C-F bond itself is very strong, making direct substitution of the fluorine atoms difficult under standard nucleophilic substitution conditions. thieme-connect.de However, under specific conditions, such as those involving carbene intermediates, C-F bond cleavage can be achieved. nih.govchemrxiv.org

| Property | Effect of α,α-Difluorination | Consequence for 3,3-Difluorobutan-2-one |

| Carbonyl Electrophilicity | Increased | Enhanced susceptibility to nucleophilic attack |

| Enolate Nucleophilicity | Decreased | Reduced reactivity in enolate-based reactions |

| C3-Carbocation Stability | Decreased | Reactions proceeding through C3-carbocations are disfavored |

| C-F Bond Strength | High | Resistance to direct nucleophilic substitution of fluorine |

Spectroscopic Characterization and Structural Elucidation of 3,3 Difluorobutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For 3,3-Difluorobutan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by multi-dimensional techniques, offers a comprehensive understanding of its chemical structure.

Proton (¹H) NMR Analysis for Aliphatic and Methyl Protons

The ¹H NMR spectrum of 3,3-Difluorobutan-2-one provides information about the chemical environment of the hydrogen atoms within the molecule. The spectrum is characterized by two main signals corresponding to the two distinct types of protons: the methyl protons adjacent to the carbonyl group (C1-H₃) and the methyl protons on the difluorinated carbon (C4-H₃).

The methyl protons at the C4 position are coupled to the two fluorine atoms on the adjacent carbon (C3), resulting in a triplet in the ¹H NMR spectrum. This splitting pattern arises from the coupling between the protons and the two equivalent fluorine nuclei (a 1:2:1 triplet). The methyl protons at the C1 position, adjacent to the carbonyl group, appear as a singlet as there are no adjacent protons to cause splitting.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C1-H₃ | 2.38 | Triplet | ⁴JHF = 1.3 |

| C4-H₃ | 1.83 | Triplet | ³JHF = 19.3 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of 3,3-Difluorobutan-2-one. The presence of fluorine atoms significantly influences the chemical shifts and introduces carbon-fluorine couplings, which are crucial for signal assignment. The carbonyl carbon (C2) is observed at a characteristic downfield chemical shift. The carbon atom bonded to the two fluorine atoms (C3) appears as a triplet due to one-bond coupling with the two fluorine nuclei. The methyl carbon adjacent to the carbonyl group (C1) and the methyl carbon at the other end of the chain (C4) also exhibit distinct chemical shifts and may show further splitting due to two- and three-bond couplings with fluorine.

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C1 | 26.6 | Quartet | ⁴JCF = 3.8 |

| C2 | 198.8 | Triplet | ²JCF = 31.8 |

| C3 | 118.8 | Triplet | ¹JCF = 288.6 |

| C4 | 21.0 | Triplet | ²JCF = 23.8 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In 3,3-Difluorobutan-2-one, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. This signal is split into a quartet by the three equivalent protons of the adjacent methyl group (C4-H₃).

| Fluorine Nuclei | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C3-F₂ | -95.6 | Quartet | ³JFH = 19.3 |

Multi-dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides significant structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous structural confirmation. A COSY spectrum would show correlations between coupled protons, though in this case, with only two distinct proton environments that are not directly coupled, its utility would be in confirming the absence of H-H coupling between the two methyl groups. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. An HMBC spectrum would reveal long-range correlations between protons and carbons, for instance, showing a correlation between the C1 protons and the C2 and C3 carbons, and between the C4 protons and the C2 and C3 carbons, thereby confirming the connectivity of the molecular skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Vibrational Analysis of Carbonyl and C-F Stretches

The IR spectrum of 3,3-Difluorobutan-2-one is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). The position of this band is influenced by the presence of the electronegative fluorine atoms on the adjacent carbon. These electron-withdrawing groups tend to increase the frequency of the carbonyl stretch compared to a non-fluorinated ketone.

Another key feature in the IR spectrum is the absorption bands arising from the carbon-fluorine (C-F) stretching vibrations. Due to the high electronegativity of fluorine, these bonds are strong and typically absorb in the fingerprint region of the IR spectrum. The presence of two C-F bonds on the same carbon atom will give rise to symmetric and asymmetric stretching modes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1745 | Strong |

| C-F Stretch | 1100-1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula of 3,3-Difluorobutan-2-one is C4H6F2O. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated. wikipedia.org This calculated exact mass can then be compared to the experimentally determined mass from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), validates the proposed molecular formula. nih.gov

The theoretical exact mass of 3,3-Difluorobutan-2-one (C4H6F2O) is 108.038671 g/mol . spectrabase.com An experimental measurement of the molecular ion's mass-to-charge ratio (m/z) that closely matches this value would confirm the elemental composition of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C4H6F2O |

| Calculated Exact Mass (Monoisotopic) | 108.038671 u |

Fragmentation Patterns and Mechanistic Interpretation

In mass spectrometry, the molecular ion, formed by electron ionization, is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For 3,3-Difluorobutan-2-one, the fragmentation is dictated by the presence of the carbonyl group and the C-F bonds.

Ketones typically undergo characteristic fragmentation reactions, most notably α-cleavage and the McLafferty rearrangement. wikipedia.org

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For 3,3-Difluorobutan-2-one, two primary α-cleavage pathways are possible, leading to the formation of stable acylium ions. libretexts.orglibretexts.org

Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃) and the formation of the [CH₃COCF₂]⁺ acylium ion.

Cleavage of the C2-C3 bond results in the loss of a fluorinated radical (•CF₂CH₃) and the formation of the [CH₃CO]⁺ acylium ion. The [CH₃CO]⁺ ion is a very common fragment for methyl ketones and is typically observed as a strong peak.

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen. wikipedia.org Since 3,3-Difluorobutan-2-one does not possess any γ-hydrogens, the McLafferty rearrangement is not an expected fragmentation pathway for this molecule.

Other potential fragmentations can involve the loss of fluorine atoms or small neutral molecules like CO.

| Proposed Fragment Ion | m/z (Mass/Charge) | Origin (Loss from Molecular Ion) | Fragmentation Pathway |

|---|---|---|---|

| [C₄H₆F₂O]⁺• | 108 | - | Molecular Ion (M⁺•) |

| [C₃H₃F₂O]⁺ | 93 | •CH₃ | α-Cleavage |

| [C₂H₃O]⁺ | 43 | •CF₂CH₃ | α-Cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.

A review of the current scientific literature indicates that the single-crystal X-ray structure of 3,3-Difluorobutan-2-one has not yet been reported. Therefore, experimental data on its solid-state conformation, such as precise bond angles and dihedral angles in the crystalline form, are not available. Simple ketones with low molecular weights are often liquids at room temperature, which can make single-crystal growth challenging. quora.com

Conformational Analysis in the Crystalline State

While experimental solid-state data is unavailable, computational studies and spectroscopic analysis in other phases can provide significant insight into the likely conformation of 3,3-Difluorobutan-2-one in the crystalline state. Molecules often crystallize in one of their lowest energy conformations.

A study utilizing NMR spectroscopy and ab initio calculations investigated the conformational isomerism of 3,3-Difluorobutan-2-one. The calculations revealed that the potential energy surface for the molecule has only one minimum. This single stable conformer corresponds to a cis rotamer, where the dihedral angle between the C1-C2 bond and the C3=O bond (C-C-C=O) is 0°. In this conformation, the methyl group on C4 and the methyl group on C1 are eclipsed with respect to the carbonyl group. The stability of this single conformer was confirmed by NMR data, which showed no change with varying solvent, indicating the absence of other populated rotamers in solution.

Based on these computational findings, it is highly probable that 3,3-Difluorobutan-2-one would adopt this low-energy cis conformation in the crystalline state. X-ray crystallographic analysis, if performed, would be expected to confirm this eclipsed structure.

| Parameter | Predicted Conformation | Supporting Evidence |

|---|---|---|

| C-C-C=O Dihedral Angle | ~0° (Eclipsed) | Ab initio calculations |

| Dominant Rotamer | Cis | NMR and computational studies |

Applications of 3,3 Difluorobutan 2 One in Advanced Organic Synthesis

Role as a Chiral or Achiral Building Block for Complex Molecules

The structure of 3,3-difluorobutan-2-one, while achiral itself, provides a valuable scaffold for the synthesis of complex chiral molecules. The ketone functionality allows for stereoselective transformations at the C2 position, introducing a new chiral center.

Asymmetric Reduction: The carbonyl group can be asymmetrically reduced to a hydroxyl group, yielding chiral 3,3-difluoro-2-butanol. This transformation can be achieved using various chiral reducing agents or catalytic hydrogenation with chiral catalysts. The resulting chiral alcohol is a valuable synthon for a range of more complex molecules.

Table 1: Potential Chiral Alcohols from Asymmetric Reduction of 3,3-Difluorobutan-2-one

| Starting Material | Product | Potential Chiral Catalyst/Reagent |

| 3,3-Difluorobutan-2-one | (R)-3,3-Difluoro-2-butanol | Chiral Borane Reagents (e.g., CBS catalyst) |

| 3,3-Difluorobutan-2-one | (S)-3,3-Difluoro-2-butanol | Chiral Ruthenium Catalysts (e.g., Ru-BINAP) |

The introduction of fluorine atoms can significantly influence the biological activity and physicochemical properties of molecules, making fluorinated building blocks highly sought after in medicinal and agricultural chemistry.

Precursor for the Synthesis of Novel Fluorinated Scaffolds

The difluoromethylene group (CF2) is a key pharmacophore due to its ability to act as a bioisostere for a carbonyl group or an ether oxygen, while offering increased metabolic stability. 3,3-Difluorobutan-2-one serves as a potential precursor to a variety of novel fluorinated scaffolds, particularly heterocyclic compounds.

Synthesis of Fluorinated Heterocycles: The carbonyl group and the adjacent difluorinated carbon can participate in cyclization reactions to form a range of heterocycles. For instance, reaction with hydrazines could yield fluorinated pyrazoles, while condensation with β-ketoesters could lead to fluorinated pyrimidines or pyridinones.

Table 2: Potential Fluorinated Heterocycles Derived from 3,3-Difluorobutan-2-one

| Reactant(s) | Potential Heterocyclic Product |

| 3,3-Difluorobutan-2-one, Hydrazine | 4,4-Difluoro-5-methyl-4,5-dihydro-1H-pyrazole |

| 3,3-Difluorobutan-2-one, Ethyl Acetoacetate | 5,5-Difluoro-4,6-dimethyl-dihydropyrimidin-2-one |

| 3,3-Difluorobutan-2-one, Thiourea | 5,5-Difluoro-4,6-dimethyl-dihydropyrimidine-2-thione |

These fluorinated heterocycles are of significant interest in drug discovery due to their potential for unique biological activities.

Utility in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The reactivity of the carbonyl group and the acidic nature of the α-protons in 3,3-difluorobutan-2-one make it a valuable substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation:

Aldol (B89426) and Michael Additions: The enolate of 3,3-difluorobutan-2-one can act as a nucleophile in aldol and Michael reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for building complex carbon skeletons.

Wittig Reaction: The ketone can undergo a Wittig reaction to form a difluorinated alkene, a versatile intermediate for further transformations.

Carbon-Heteroatom Bond Formation:

Reductive Amination: The carbonyl group can be converted to an amine through reductive amination, introducing a nitrogen atom and forming a carbon-nitrogen bond.

Synthesis of Heterocycles: As mentioned previously, condensation reactions with various dinucleophiles can lead to the formation of heterocycles, establishing carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Applications in Material Science and Specialty Chemicals

Fluorinated polymers often exhibit enhanced thermal stability and resistance to chemical degradation. While direct polymerization of 3,3-difluorobutan-2-one is unlikely, it can be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with improved properties.

Development of Materials with Enhanced Thermal Stability

The strong carbon-fluorine bond contributes to the high thermal stability of fluorinated polymers. Incorporating the 3,3-difluorobutan-2-one moiety into a polymer backbone could potentially increase its thermal degradation temperature. For example, it could be converted into a diol and subsequently used as a monomer in the synthesis of polyesters or polyurethanes.

Synthesis of Compounds with Specific Degradation Resistance

The presence of the difluoromethylene group can protect adjacent functional groups from metabolic degradation. In the context of material science, this translates to increased resistance to chemical and environmental degradation. Polymers derived from 3,3-difluorobutan-2-one could exhibit enhanced resistance to hydrolysis, oxidation, and UV radiation, making them suitable for applications requiring long-term durability.

Design and Synthesis of 3,3 Difluorobutan 2 One Derivatives and Analogs

Structural Modifications and Analog Design Principles

The modification of the 3,3-difluorobutan-2-one scaffold can be approached through several key design principles, including the alteration of the fluorine atom positions, modification of the carbon backbone length, and the introduction of diverse functional groups. These modifications allow for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The location of the gem-difluoro group on the butanone backbone significantly influences the molecule's reactivity and properties. Key positional isomers of 3,3-difluorobutan-2-one include 1,1-difluorobutan-2-one and 4,4-difluorobutan-2-one.

The synthesis of 1,1-difluorobutan-2-one can be achieved through various methods, including the reaction of corresponding α-diazo ketones with sources of hydrogen fluoride (B91410). Another approach involves the direct fluorination of a suitable precursor. For instance, the reaction of N-trimethylsilyl derivatives of α-amino acid esters with sulfur tetrafluoride can provide a route to chiral amines with difluoroether fragments, which could be adapted for the synthesis of 1,1-difluoroketones. researchgate.net

4,4-Difluorobutan-2-one and its analogs, such as 4,4-difluoropentan-2-one, are also important synthetic targets. The synthesis of such compounds can be accomplished through methods like the palladium-catalyzed α-arylation of α,α-difluoroketones, which provides a route to difluoromethylarenes. acs.org This highlights the versatility of the difluoroketone moiety in synthetic transformations.

The table below summarizes the key positional isomers of difluorinated butanones.

| Compound Name | Structure | Key Synthetic Approaches |

| 1,1-Difluorobutan-2-one |  | - Reaction of α-diazo ketones with HF sources- Adaptations from α-amino acid ester fluorination |

| 3,3-Difluorobutan-2-one |  | - Direct fluorination of butan-2-one- Oxidation of 3,3-difluorobutan-2-ol (B6160412) |

| 4,4-Difluorobutan-2-one |  | - Adaptable from synthesis of related difluoromethyl ketones |

Modifying the length of the carbon chain in 3,3-difluorobutan-2-one provides access to a range of analogs with altered lipophilicity and steric profiles.

Chain extension to analogs like 1,1-difluoropentan-2-one or 1,1-difluoro-3-methylbutan-2-one can be achieved through standard carbon-carbon bond-forming reactions. For example, the addition of organometallic reagents to suitable difluoroacetyl derivatives can yield longer-chain difluoroketones. The synthesis of 1,1-difluoroallenes from carbonyl compounds, which can then undergo further reactions, provides another avenue for constructing more complex carbon skeletons. orgsyn.org

Chain shortening to produce difluorinated propanone derivatives is also a valuable strategy. This can be accomplished by starting with smaller precursors or through degradation of larger molecules, although the former is more common. The principles of α,α-difluoroketone synthesis can be applied to shorter-chain substrates to yield the desired products. brighton.ac.uk

The following table showcases examples of chain-modified analogs of 3,3-difluorobutan-2-one.

| Analog Type | Example Compound | Synthetic Strategy |

| Chain Extension | 1,1-Difluoropentan-2-one | Addition of organometallic reagents to difluoroacetyl derivatives |

| Branched Chain | 1,1-Difluoro-3-methylbutan-2-one | Use of branched starting materials in standard difluoroketone synthesis |

| Chain Shortening | 1,1-Difluoropropan-2-one | Application of difluorination methods to propanone precursors |

The introduction of other functional groups onto the 3,3-difluorobutan-2-one framework is a key strategy for creating derivatives with diverse chemical reactivity and potential for biological activity.

α-Hydroxy ketones are valuable synthetic intermediates. organic-chemistry.org The synthesis of α-hydroxy-α,α-difluoroketone derivatives can be approached through methods like the modified Reformatsky reaction to produce α,α-difluoro-β-hydroxy esters, which can then be converted to the corresponding ketones. acs.org

The synthesis of α,α-difluoro-β-amino ketones has been achieved through the reaction of N-Boc-α-amidosulfones with pentafluoro-gem-diols. nih.govacs.org This method circumvents the need to isolate sensitive imine intermediates. The reactive difluoroenolates are generated in situ, providing a direct route to these valuable compounds. nih.govacs.org

Other functional groups, such as halogens, can also be introduced. For instance, the synthesis of α-halo-α,α-difluoromethyl ketones can be accomplished through a trifluoroacetate release/halogenation protocol. acs.org

Below is a table summarizing some functionalized derivatives of difluorinated butanones.

| Functional Group | Example Derivative | General Synthetic Method |

| Hydroxyl | α-Hydroxy-3,3-difluorobutan-2-one | Oxidation of corresponding diols or from α,α-difluoro-β-hydroxy esters |

| Amino | 4-Amino-3,3-difluorobutan-2-one | Reaction of N-Boc-α-amidosulfones with pentafluoro-gem-diols |

| Chloro | 1-Chloro-3,3-difluorobutan-2-one | Halogenation of difluoroketone precursors |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral centers in derivatives of 3,3-difluorobutan-2-one is of paramount importance, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Both diastereoselective and enantioselective approaches have been developed for this purpose.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. High levels of diastereoselectivity are often observed in both nucleophilic and electrophilic fluorination reactions. researchgate.net For example, the synthesis of α,α-difluoroketones can result in the formation of diastereomers when another stereocenter is present in the molecule. researchgate.net

The synthesis of the diastereomers of 2,3-difluorobutan-1,4-diol has been achieved through an epoxide opening strategy, which can serve as a precursor for chiral difluorinated butanones. researchgate.net The choice of reagents and reaction conditions is critical in controlling the diastereomeric ratio of the products.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of ketones. acs.orgnih.gov

Chiral primary amine catalysts derived from Cinchona alkaloids have been shown to be highly effective in the enantioselective α-fluorination of a variety of cyclic ketones using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov These methods can achieve high yields and excellent enantioselectivities. While these examples often focus on monofluorination, the principles can be extended to the synthesis of chiral difluorinated compounds.

The development of chiral π-Cu(II) catalysts for the enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles also provides a potential route to chiral α-amino-α,α-difluoroketone precursors. The synthesis of chiral dialkylamines with α,α-difluoroether fragments from α-amino acid esters is another strategy that can be adapted for the creation of chiral difluorinated ketones. researchgate.net

The following table provides an overview of stereoselective synthesis approaches.

| Stereoselective Approach | Key Methodologies | Example Application |

| Diastereoselective | - Epoxide opening followed by fluorination- Fluorination of substrates with existing stereocenters | Synthesis of diastereomers of functionalized difluorobutanes |

| Enantioselective | - Organocatalytic α-fluorination of ketones- Use of chiral metal catalysts- Derivatization from chiral pool starting materials | Enantioselective synthesis of α-fluoroketones with high enantiomeric excess |

Comparative Reactivity Studies of Derivatives

The presence of two fluorine atoms on the α-carbon significantly alters the reactivity of the carbonyl group in 3,3-difluorobutan-2-one derivatives compared to their non-fluorinated or other halogenated counterparts. This altered reactivity is a result of a subtle balance between conformational effects, electronic destabilization, and the propensity to form hydrates.

Studies comparing α-halogenated ketones have shown that α-fluoro ketones can be slightly less reactive towards nucleophilic attack (e.g., by sodium borohydride) than the corresponding α-chloro and α-bromo derivatives. beilstein-journals.orgbeilstein-journals.org This counterintuitive result is attributed to conformational effects. The most stable ground-state conformation of α-fluoro ketones, particularly in polar solvents, is often one where the C-F bond is in the same plane as the C=O bond (a cis conformation). beilstein-journals.org This alignment is unfavorable for the necessary orbital overlap that activates the carbonyl group for nucleophilic attack. beilstein-journals.orgbeilstein-journals.org In contrast, chloro- and bromo-ketones more readily adopt the reactive conformation where the C-X bond is orthogonal to the carbonyl group. beilstein-journals.org

The reactivity of fluorinated ketones is therefore governed by a combination of these steric and electronic factors. researchgate.netsapub.org While the inductive effect of fluorine destabilizes the carbonyl group, making it more electrophilic, conformational preferences and hydrate (B1144303) formation can diminish its apparent reactivity in comparison to other halogenated ketones where these effects are less pronounced. beilstein-journals.orglibretexts.org

Table 2: Comparative Reactivity Factors in α-Halogenated Ketones

| Factor | α,α-Difluoro Ketone | α-Chloro/Bromo Ketone | Reference |

|---|---|---|---|

| Inductive Effect | Strong destabilization of carbonyl, increasing electrophilicity. | Moderate destabilization of carbonyl. | nih.gov |

| Conformational Preference | Favors a stable ground-state conformation that is less reactive (e.g., cis), with a higher energy barrier to the reactive conformation. | More readily adopts the reactive gauche conformation necessary for orbital overlap. | beilstein-journals.orgbeilstein-journals.org |

| Hydrate Formation | Equilibrium strongly favors the formation of a stable, unreactive gem-diol (hydrate). | Hydrate formation is significantly less favorable. | libretexts.orgsapub.org |

| Overall Reactivity (Observed) | Can be lower than expected due to conformational and hydration effects. | Often higher than the fluoro-analog due to favorable conformation and less hydrate formation. | beilstein-journals.orgbeilstein-journals.org |

Future Research Directions and Challenges in Fluorinated Ketone Chemistry

Development of Novel and Sustainable Fluorination Reagents

A primary challenge in fluorinated ketone synthesis is the nature of the fluorinating agents themselves. Historically, reagents like elemental fluorine (F₂) were used, but they are highly toxic, corrosive, and reactive, requiring specialized handling. nih.gov While modern electrophilic N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are safer and easier to handle, challenges related to cost, atom economy, and waste generation persist. nih.govacsgcipr.orgwikipedia.org

Future research is intensely focused on developing a new generation of fluorinating agents that are not only effective but also align with the principles of green chemistry. Key areas of development include:

Recyclable Reagents: Designing reagents that can be recovered and reused is a critical goal. For instance, polymer-supported or ionic liquid-immobilized reagents could simplify purification and reduce waste. organic-chemistry.org Recent studies on 1,3-diarylimidazolium-based fluoride (B91410) reagents have shown promise for nucleophilic fluorination, with the potential for the reagent to be isolated and recycled using hydrofluoric acid, thereby reducing organic solvent waste. acs.org

Improved Atom Economy: Many current reagents, particularly N-F agents, generate significant stoichiometric amine or imide byproducts. acsgcipr.org The development of catalytic fluorination cycles where the fluorine source is a simple, atom-economical salt like potassium fluoride (KF) is highly desirable. acsgcipr.org

Benign and Renewable Sources: A long-term goal is to move away from reagents derived from hazardous elemental fluorine. acsgcipr.org Research into leveraging fluoride from more benign sources and developing reagents from renewable feedstocks is a nascent but crucial area. yedarnd.com The use of byproduct materials from other industries, such as Fluoroform (CHF₃) from Teflon production, represents an innovative approach to sustainability, though its high potency as a greenhouse gas presents its own challenges. acsgcipr.org

Table 1: Comparison of Selected Modern Fluorinating Agents

| Fluorinating Agent | Type | Key Advantages | Key Disadvantages & Challenges |

|---|---|---|---|

| Selectfluor | Electrophilic (N-F) | Stable, crystalline, easy to handle, versatile. acsgcipr.orgmdpi.com | Expensive, generates amine waste, derived from F₂. acsgcipr.org |

| NFSI | Electrophilic (N-F) | Effective, commonly used for various transformations. wikipedia.org | Generates sulfonimide waste, expensive. acsgcipr.org |

| [IPrH][F(HF)₂] | Nucleophilic | Recyclable, tackles solubility and stability issues. acs.org | Requires handling of hydrofluoric acid for recycling. acs.org |

| DAST / Deoxofluor | Deoxyfluorination (S-F) | Effective for converting carbonyls to CF₂ groups. acsgcipr.org | Poor atom economy, corrosive, potential for explosive byproducts. acsgcipr.orgacsgcipr.org |

| Potassium Fluoride (KF) | Nucleophilic | Inexpensive, high atom economy, safe to handle. acsgcipr.org | Low reactivity/solubility, often requires harsh conditions or promoters. acsgcipr.org |

Chemo-, Regio-, and Stereoselective Fluorination Enhancements

Achieving precise control over the placement and orientation of fluorine atoms in a ketone framework is a persistent challenge. The high reactivity of intermediates can lead to mixtures of products, such as mono- and di-fluorinated ketones, or undesired constitutional isomers. mdpi.comsapub.org Future research will prioritize methodologies that offer unparalleled control over the reaction outcome.

Chemoselectivity: Differentiating between multiple reactive sites within a complex molecule is crucial. For instance, a molecule may contain multiple carbonyl groups or other functionalities susceptible to fluorination. The development of catalysts or directing groups that can selectively target one specific site is a key research frontier.

Regioselectivity: Controlling fluorination at a specific carbon atom (e.g., α, β, or γ to the carbonyl) is a significant hurdle, especially for aliphatic C-H fluorination. researchgate.net While α-fluorination of ketones is common, methods for distal fluorination are less developed. researchgate.net Recent strategies employing ketones as directing groups for photocatalytic β- and γ-fluorination represent a promising advance. rsc.org

Stereoselectivity: The creation of chiral fluorinated ketones, which are vital for pharmaceutical applications, requires highly enantioselective methods. While significant progress has been made using chiral organocatalysts (such as β,β-diaryl serines) and transition metal complexes (e.g., Pd, Ni, Ti), achieving perfect enantioselectivity across a broad range of ketone substrates remains a challenge. organic-chemistry.orgnih.govresearchgate.net Future work will focus on designing more efficient and versatile chiral catalysts and ligands to control the formation of specific stereoisomers, including those with fluorine on a quaternary stereocenter. mdpi.comnih.govnih.gov

Green Chemistry Approaches in Fluorinated Ketone Synthesis

Key areas for future research include:

Benign Solvent Systems: Many fluorination reactions are conducted in volatile organic compounds (VOCs). A significant challenge is to adapt these reactions to greener solvents like water, ionic liquids, or even solvent-free conditions. dovepress.com For example, micellar systems using surfactants like sodium dodecyl sulfate (B86663) (SDS) have been shown to enable the direct regioselective fluorination of ketones in water. organic-chemistry.org Similarly, the selective mono- or difluorination of 1,3-dicarbonyl compounds has been achieved in an aqueous media without any catalyst. mdpi.com

Energy Efficiency: Developing reactions that proceed under milder conditions (e.g., room temperature) reduces energy consumption. The use of photocatalysis, which harnesses visible light to drive reactions, is a rapidly growing area that allows for highly selective transformations under ambient conditions. rsc.orgnih.gov

Catalyst-Free and Metal-Free Systems: While catalysts can enhance efficiency, they often involve heavy metals that are toxic and difficult to remove from the final product. Research into catalyst-free reactions or the use of non-toxic, earth-abundant metal catalysts (like iron) is a critical direction. organic-chemistry.orgacs.org Aerobic oxidation using air as the oxidant in the presence of a simple base like KOH represents an exceptionally green method for synthesizing related ketone structures. rsc.org

Advanced Computational Methodologies for Predicting Reactivity and Properties

Computational chemistry is becoming an indispensable tool for accelerating research in fluorinated ketone chemistry. By modeling molecules and reactions in silico, researchers can predict outcomes, understand reaction mechanisms, and design better experiments, thereby saving time and resources.

Future directions in this area include:

Predicting Reactivity and Selectivity: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the energies of transition states and intermediates, providing insight into reaction pathways and predicting the chemo-, regio-, and stereoselectivity of fluorination reactions. researchgate.netnih.gov These calculations help rationalize why certain catalysts or reagents favor specific products, guiding the development of more selective methods.

Understanding Fluorine's Electronic Effects: The unique properties of fluorinated ketones stem from the powerful electron-withdrawing nature of fluorine. Computational studies can precisely model the effects of fluorination on bond lengths, charge distributions, and the electrophilicity of the carbonyl carbon. nih.govwikipedia.org This understanding is crucial for designing molecules with specific properties, such as enzyme inhibitors where the reactivity of the ketone is finely tuned. nih.govmdpi.com

Simulating Reaction Dynamics: Beyond static models, molecular dynamics simulations can explore the behavior of molecules in solution, including the equilibrium between the keto and hydrate (B1144303) forms of fluorinated ketones, which significantly impacts their biological activity. nih.gov

Exploration of New Catalytic Systems for Fluorinated Ketone Transformations

Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be impossible or impractical. The development of novel catalytic systems is essential for overcoming the challenges in synthesizing and functionalizing fluorinated ketones.

Promising avenues of research are:

Transition Metal Catalysis: While palladium catalysts have been effectively used for reactions like the α-arylation of α,α-difluoroketones, there is a vast potential for other metals. nih.govacs.org Researchers are exploring catalysts based on earth-abundant metals like iron and copper, as well as unique transformations enabled by vanadium, iridium, and rhodium. organic-chemistry.orgacs.orgrsc.orgnus.edu.sg

Photoredox Catalysis: This approach uses light and a photocatalyst to generate reactive radical intermediates under exceptionally mild conditions. It has been applied to the difluoromethylation of enol silanes to produce α-difluoromethyl ketones and for directing C-H fluorination to positions distal to a ketone. rsc.orggre.ac.uk

Organocatalysis: The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral amines, amino acids, and isothioureas have been successfully employed for the enantioselective fluorination of carbonyl compounds. organic-chemistry.orgmdpi.com The design of new, more efficient organocatalysts remains a vibrant area of research.

Biocatalysis: Harnessing enzymes for fluorination reactions is a long-term goal that offers the potential for unparalleled selectivity under environmentally benign aqueous conditions. While naturally occurring fluorinase enzymes are known, their substrate scope is limited. st-andrews.ac.uk Future work in synthetic biology and enzyme engineering may lead to biocatalysts tailored for the synthesis of specific fluorinated ketones.

Table 2: Examples of Modern Catalytic Systems in Fluorinated Ketone Chemistry

| Catalyst Type | Metal/Molecule | Transformation Example | Reference |

|---|---|---|---|

| Transition Metal | Palladium (Pd) | α-Arylation of α,α-difluoroketones with aryl halides. | nih.govacs.org |

| Transition Metal | Iron (Fe) | Nucleophilic substitution of tertiary alcohols with difluoroenoxysilanes. | acs.org |

| Transition Metal | Vanadium (V) | Coupling of allenylic alcohols with electrophilic fluorine sources. | organic-chemistry.orgmdpi.com |

| Photocatalysis | Benzil / Visible Light | Directed β- and γ-fluorination of aliphatic ketones. | rsc.org |

| Organocatalysis | β,β-Diaryl Serine | Enantioselective α-fluorination of α-substituted β-diketones. | organic-chemistry.orgmdpi.com |

Integration of Machine Learning for Reaction Discovery and Optimization

The intersection of data science, artificial intelligence (AI), and chemistry is poised to revolutionize how chemical research is conducted. Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are not obvious to human researchers.

In the context of fluorinated ketone chemistry, future challenges and opportunities include:

Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the outcome of new reactions, including product yields and selectivity. This can dramatically accelerate the optimization of reaction conditions, reducing the number of experiments needed.

Discovery of Novel Reactions and Catalysts: AI can be used to screen virtual libraries of potential catalysts or reagents, identifying promising candidates for experimental validation. This approach can uncover novel reaction pathways and catalyst structures that might not be discovered through traditional, intuition-based research.